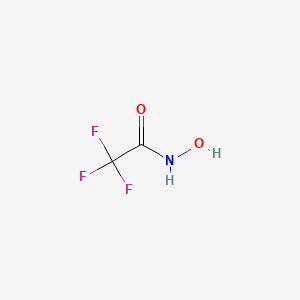![molecular formula C7H3BrF3N3 B15225372 5-Bromo-2-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B15225372.png)
5-Bromo-2-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that features a unique bicyclic structure. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which has garnered significant interest due to its potential applications in medicinal chemistry and material science. The presence of bromine and trifluoromethyl groups in its structure enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazine can be achieved through several methods:
Synthesis from Pyrrole Derivatives: This method involves the cyclization of pyrrole derivatives with appropriate reagents to form the triazine ring.
Bromohydrazone Formation: This route involves the formation of bromohydrazone intermediates, which then undergo cyclization to form the pyrrolo[2,1-f][1,2,4]triazine core.
Multistep Synthesis: A more complex approach involves multiple steps, including the formation of intermediate compounds that are subsequently cyclized to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves optimizing one of the synthetic routes mentioned above for large-scale synthesis. This includes scaling up the reaction conditions, ensuring the availability of starting materials, and implementing efficient purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify its electronic properties and reactivity.
Cyclization Reactions: The presence of the triazine ring allows for further cyclization reactions, leading to the formation of more complex structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: For substitution reactions, nucleophiles such as amines, thiols, and alkoxides are commonly used.
Oxidizing Agents: Oxidizing agents like hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
5-Bromo-2-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, which can be used in cancer therapy.
Material Science: The unique electronic properties of the compound make it suitable for use in organic electronics and optoelectronic devices.
Biological Research: The compound’s ability to interact with various biological targets makes it a valuable tool in studying cellular pathways and mechanisms.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets. For example, as a kinase inhibitor, the compound binds to the active site of kinases, preventing their activity and thereby inhibiting cellular proliferation in cancer cells . The presence of the bromine and trifluoromethyl groups enhances its binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Bromo-2-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazine include:
5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine: This compound has a chlorine atom instead of a trifluoromethyl group, which affects its reactivity and applications.
5-Bromo-pyrrolo[2,1-f][1,2,4]triazine:
Uniqueness
The uniqueness of this compound lies in the presence of both bromine and trifluoromethyl groups, which enhance its reactivity and potential for various applications. The combination of these functional groups provides a balance of electronic and steric effects, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C7H3BrF3N3 |
|---|---|
Molecular Weight |
266.02 g/mol |
IUPAC Name |
5-bromo-2-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C7H3BrF3N3/c8-4-1-2-14-5(4)3-12-6(13-14)7(9,10)11/h1-3H |
InChI Key |
HIAOUGCRAJYSSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1Br)C=NC(=N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


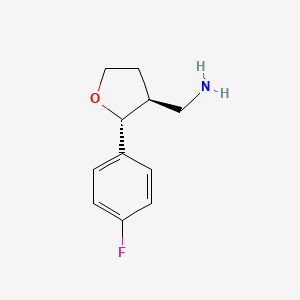
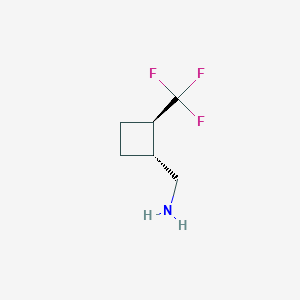
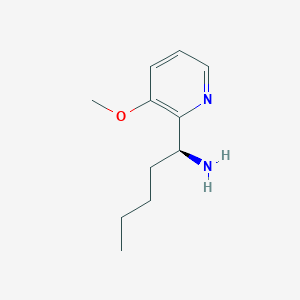

![(S)-2,2-Dimethyl-3-(3-oxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl)propanoic acid hydrochloride](/img/structure/B15225306.png)
![4,7-Dichloro-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B15225320.png)

![(2R,3R,4S,5R)-2-(12-amino-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15225333.png)


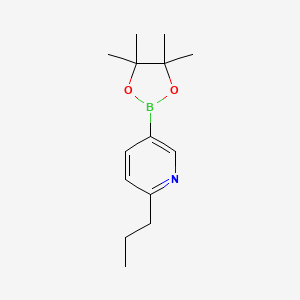

![2-Azabicyclo[2.2.2]octan-4-amine](/img/structure/B15225360.png)
